molecular formula C23H28O2 B12604775 2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-56-1

2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)

Cat. No.: B12604775
CAS No.: 647859-56-1
M. Wt: 336.5 g/mol
InChI Key: CHVJRFJYPPGTLD-UHFFFAOYSA-N
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Description

2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is an organic compound with a complex structure that includes a cyclohexene ring and two dimethylphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of cyclohex-3-en-1-ylmethylene with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of oxidative stress and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
  • 2,2’-(4-nitrophenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
  • 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol

Uniqueness

2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is unique due to its specific structural features, including the cyclohexene ring and the positioning of the dimethylphenol groups

Properties

CAS No.

647859-56-1

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[cyclohex-3-en-1-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C23H28O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-6,10-13,18,21,24-25H,7-9H2,1-4H3

InChI Key

CHVJRFJYPPGTLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2CCC=CC2)C3=CC(=CC(=C3O)C)C)O)C

Origin of Product

United States

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